molecular formula C6H13N.C2H4O2<br>C8H17NO2 B13767606 Cyclohexylamine acetate CAS No. 7346-79-4

Cyclohexylamine acetate

Cat. No.: B13767606
CAS No.: 7346-79-4
M. Wt: 159.23 g/mol
InChI Key: XDMMMGGRRNTWML-UHFFFAOYSA-N
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Description

Cyclohexylamine acetate is an organic compound that belongs to the class of aliphatic amines. It is a derivative of cyclohexylamine, where the amine group is neutralized by acetic acid to form the acetate salt. This compound is typically a colorless liquid with a fishy odor, and it is miscible with water and many organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylamine acetate can be synthesized through the neutralization reaction between cyclohexylamine and acetic acid. The reaction is straightforward and typically involves mixing equimolar amounts of cyclohexylamine and acetic acid in an aqueous or organic solvent. The reaction can be represented as follows:

C6H11NH2+CH3COOHC6H11NH3CH3COO\text{C}_6\text{H}_{11}\text{NH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{C}_6\text{H}_{11}\text{NH}_3\text{CH}_3\text{COO} C6​H11​NH2​+CH3​COOH→C6​H11​NH3​CH3​COO

Industrial Production Methods

Industrial production of this compound often involves the hydrogenation of aniline to produce cyclohexylamine, followed by neutralization with acetic acid. The hydrogenation process typically uses cobalt or nickel-based catalysts under high pressure and temperature conditions. The overall process can be summarized as:

  • Hydrogenation of Aniline

    C6H5NH2+3H2C6H11NH2\text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}_6\text{H}_{11}\text{NH}_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

  • Neutralization with Acetic Acid

Chemical Reactions Analysis

Types of Reactions

Cyclohexylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, alumina-based catalysts, temperature around 180°C.

    Reduction: Hydrogen gas, metal catalysts such as palladium or nickel.

    Substitution: Alkyl halides, solvents like ethanol or acetone, and sometimes catalytic metals.

Major Products

    Oxidation: Cyclohexanone oxime.

    Reduction: Cyclohexylamine.

    Substitution: N-alkylcyclohexylamines.

Scientific Research Applications

Cyclohexylamine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylamine acetate involves its interaction with biological molecules through its amine group. It can act as a nucleophile, participating in various biochemical reactions. The acetate ion can also play a role in buffering and maintaining pH levels in biological systems. The molecular targets and pathways involved include amine oxidases and acetylation pathways .

Comparison with Similar Compounds

Cyclohexylamine acetate can be compared with other similar compounds such as:

    Cyclohexylamine: The parent amine, which is a stronger base and more reactive in nucleophilic substitution reactions.

    Aniline: An aromatic amine that is less basic and has different reactivity due to the aromatic ring.

    Hexahydroaniline: Another aliphatic amine with similar properties but different industrial applications.

This compound is unique due to its combination of the cyclohexylamine moiety with the acetate ion, which imparts specific solubility and reactivity characteristics .

Properties

7346-79-4

Molecular Formula

C6H13N.C2H4O2
C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

acetic acid;cyclohexanamine

InChI

InChI=1S/C6H13N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h6H,1-5,7H2;1H3,(H,3,4)

InChI Key

XDMMMGGRRNTWML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(CC1)N

Origin of Product

United States

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